molecular formula C12H21N3OS2 B5642096 2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate

2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B5642096
M. Wt: 287.4 g/mol
InChI Key: ZKSNLCIEJJAFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate is a complex organic compound that features a pyrrolidinone ring and a piperazine ring linked through a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate typically involves the reaction of 2-(2-Oxopyrrolidin-1-yl)ethyl chloride with 4-methylpiperazine-1-carbodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbodithioate group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate
  • 2-(2-Oxopyrrolidin-1-yl)ethyl acrylate
  • 2-(2-Oxopyrrolidin-1-yl)ethyl benzenesulfonate

Uniqueness

2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate is unique due to its combination of a pyrrolidinone ring and a piperazine ring linked through a carbodithioate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS2/c1-13-5-7-15(8-6-13)12(17)18-10-9-14-4-2-3-11(14)16/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSNLCIEJJAFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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